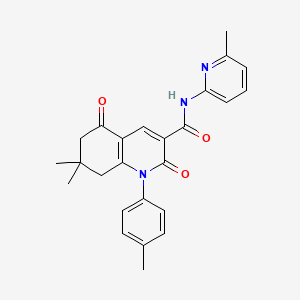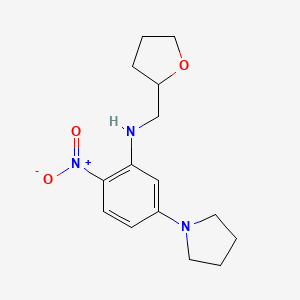
2-nitro-5-(1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)aniline
Übersicht
Beschreibung
2-nitro-5-(1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as NPC 15437 and is a member of the anilinoquinazoline family of compounds.
Wirkmechanismus
The mechanism of action of 2-nitro-5-(1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)aniline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it is believed to work by inhibiting the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells. Additionally, it has been found to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-nitro-5-(1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)aniline in lab experiments is its potential therapeutic applications. This compound has been found to have anti-cancer and anti-Alzheimer's disease properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its complex synthesis method. The multi-step process involved in synthesizing this compound can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for research on 2-nitro-5-(1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)aniline. One direction is to further investigate its potential as a treatment for cancer and Alzheimer's disease. Additionally, future research could focus on optimizing the synthesis method to make it more efficient and cost-effective. Finally, future research could investigate the mechanism of action of this compound to gain a better understanding of how it works and how it could be used in therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-nitro-5-(1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)aniline has shown potential therapeutic applications in scientific research. This compound has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has also been studied for its potential as a treatment for Alzheimer's disease. It has been found to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-nitro-N-(oxolan-2-ylmethyl)-5-pyrrolidin-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-18(20)15-6-5-12(17-7-1-2-8-17)10-14(15)16-11-13-4-3-9-21-13/h5-6,10,13,16H,1-4,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRFDVNVLAEVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



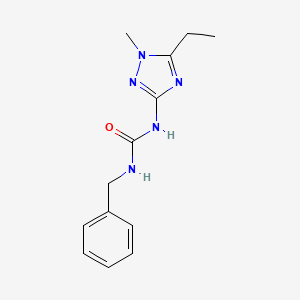
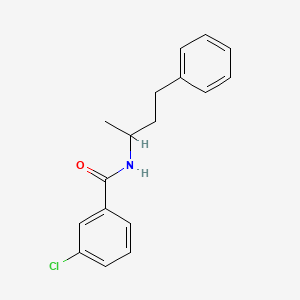
![1-(4-chlorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978868.png)
![1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B3978877.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B3978880.png)
![N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3978887.png)
![ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B3978892.png)
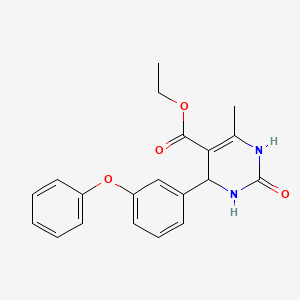
![4-({[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B3978909.png)
![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B3978911.png)
![methyl N-[3-(methoxycarbonyl)-5-nitrobenzoyl]leucinate](/img/structure/B3978912.png)
![2-(dimethylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone](/img/structure/B3978920.png)
![6-(4-chlorophenyl)-3,5,5-trimethyl-3-[2-(4-nitrophenyl)-2-oxoethyl]dihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3978934.png)
